(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid
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Overview
Description
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group at the 7th position, a methyl group at the 2nd position, and an acetic acid moiety at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-2-methylindole.
Halogenation: The indole ring is chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 2-methyl group is introduced via an alkylation reaction using methyl iodide in the presence of a strong base like sodium hydride.
Acetic Acid Introduction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetic acid moiety to an alcohol.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the indole ring influence its binding affinity and selectivity towards biological targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(7-Chloro-1H-indol-3-yl)-acetic acid: Lacks the methyl group at the 2nd position.
(2-Methyl-1H-indol-3-yl)-acetic acid: Lacks the chloro group at the 7th position.
(7-Chloro-2-methyl-1H-indol-3-yl)-propionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is unique due to the presence of both the chloro and methyl groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQUVRVTNMDKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398175 |
Source
|
Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-74-6 |
Source
|
Record name | (7-chloro-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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